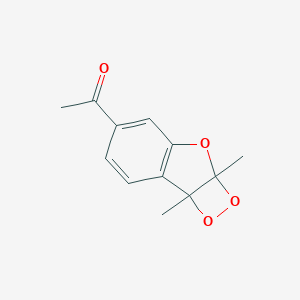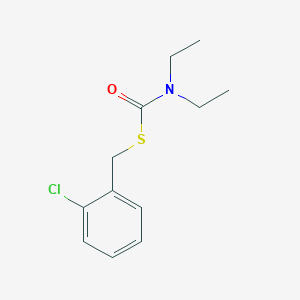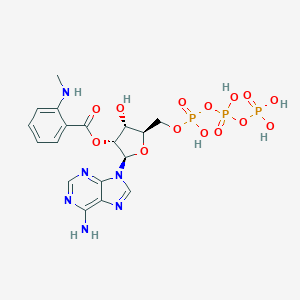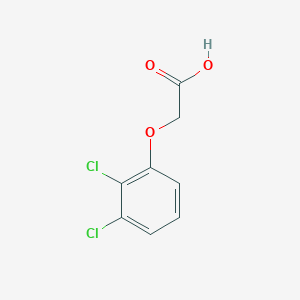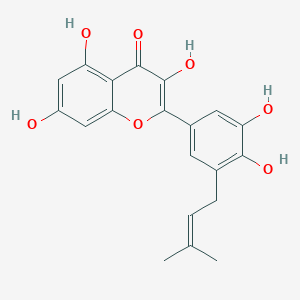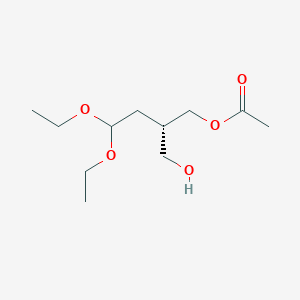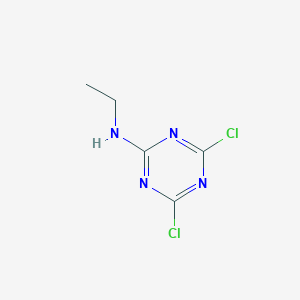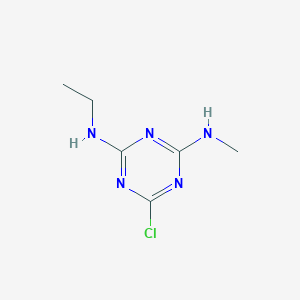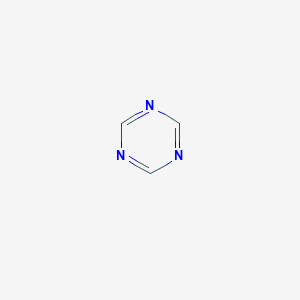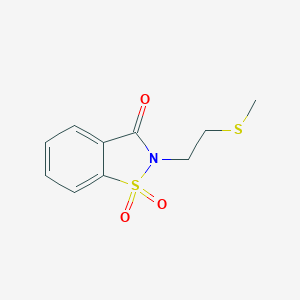
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic aromatic chemical that is widely used as a redox indicator, a dye, and as a treatment for methemoglobinemia.
Mécanisme D'action
Methylene blue works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Methylene blue also has antioxidant properties, which can protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Methylene blue has been shown to have various biochemical and physiological effects. It can improve cognitive function, enhance memory, and improve mood. It has also been shown to improve mitochondrial function, which can lead to increased energy levels. Additionally, methylene blue has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has several advantages for lab experiments, including its low cost, stability, and ease of use. It is also readily available and has a long shelf life. However, there are some limitations to its use, including its potential toxicity at high doses and its interference with some analytical methods.
Orientations Futures
There are several future directions for research on methylene blue. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. Additionally, there is ongoing research into the use of methylene blue as a redox mediator in energy storage devices, such as batteries and supercapacitors.
Conclusion:
In conclusion, 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has potential as a treatment for a range of neurological disorders and as an anti-cancer agent. While there are some limitations to its use, methylene blue has several advantages for lab experiments and is an important tool in scientific research.
Méthodes De Synthèse
Methylene blue can be synthesized by reacting N,N-dimethylaniline with sodium nitrite and hydrochloric acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine. The final step involves the reaction of N,N-dimethyl-p-phenylenediamine with sulfur and oxygen to form 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide.
Applications De Recherche Scientifique
Methylene blue has been used in various scientific research applications, including as a redox indicator in analytical chemistry, as a dye in histology and microbiology, and as a treatment for methemoglobinemia. It has also been used in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, methylene blue has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
125698-32-0 |
|---|---|
Nom du produit |
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide |
Formule moléculaire |
C10H11NO3S2 |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
2-(2-methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S2/c1-15-7-6-11-10(12)8-4-2-3-5-9(8)16(11,13)14/h2-5H,6-7H2,1H3 |
Clé InChI |
PCOYTLGIKATEHT-UHFFFAOYSA-N |
SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
SMILES canonique |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Autres numéros CAS |
125698-32-0 |
Synonymes |
8-(2-methylsulfanylethyl)-9,9-dioxo-9$l^{6}-thia-8-azabicyclo[4.3.0]no na-1,3,5-trien-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



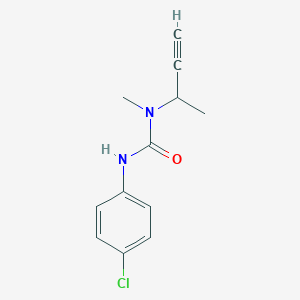
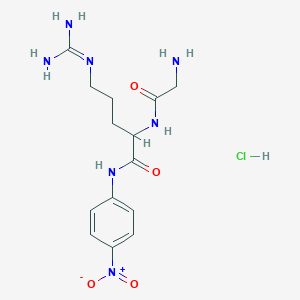
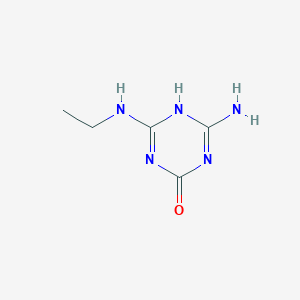
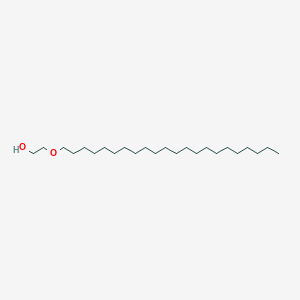
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)
